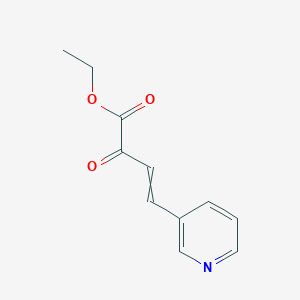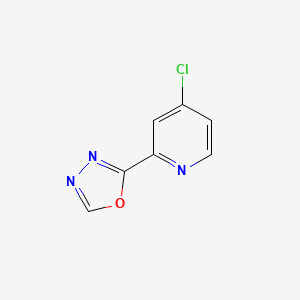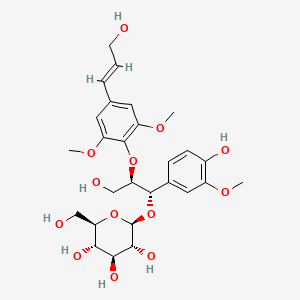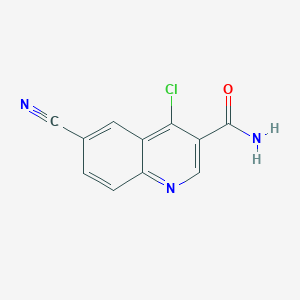
N,N-Dimethyl-1,4-butanediamine dihydrochloride
Übersicht
Beschreibung
N,N-Dimethyl-1,4-butanediamine, also known by its IUPAC name N’,N’-dimethylbutane-1,4-diamine, is a chemical compound with the molecular formula C6H16N2 . It is used as a pharmaceutical intermediate . This compound can be used to design bifunctional antibiotics (neamine dimers) that can inhibit aminoglycoside-modifying enzymes and target rRNA . It can also be utilized as a reagent for enantioselective addition of substituted allylic trichlorosilanes in the presence of a bisphosphoramide catalyst .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-1,4-butanediamine consists of a butane chain with an amine group at each end, and each amine group is further substituted with two methyl groups . The average mass of the molecule is 116.205 Da .Physical And Chemical Properties Analysis
N,N-Dimethyl-1,4-butanediamine has a molecular weight of 116.2 . It is air sensitive and should be stored away from oxidizing agents .Wissenschaftliche Forschungsanwendungen
1. Molecular Interactions in Atmospheric Science
N,N-Dimethyl-1,4-butanediamine dihydrochloride plays a role in atmospheric chemistry. Elm et al. (2016) explored its interaction with sulfuric acid using computational methods, highlighting its potential significance in particle formation in the atmosphere. The study found that this compound, particularly when dimethyl-substituted, demonstrates strong molecular interactions with sulfuric acid, suggesting a key role in the initial steps of particle formation in the atmosphere (Elm, Jen, Kurtén, & Vehkamäki, 2016).
2. Metal Coordination Chemistry
In coordination chemistry, N,N-Dimethyl-1,4-butanediamine dihydrochloride is used as a ligand. Reglinski et al. (2002) presented structures for nickel complexes with this compound, analyzing the flexibility and geometry of the ligand in the coordination environment. The study highlights the compound's utility in creating diverse metal coordination geometries (Reglinski, Morris, & Stevenson, 2002).
3. Synthesis of Dinuclear Platinum Complexes
Cesar et al. (2003) described the synthesis of dinuclear platinum complexes using N,N-Dimethyl-1,4-butanediamine dihydrochloride as a ligand. This research contributes to the development of novel platinum-based compounds, potentially relevant in applications like cancer treatment (Cesar, de Almeida, Fontes, Pereira Maia, Garnier-Suillerot, Costa Couri, & de Castro Antunes Felício, 2003).
4. Schiff Base Complexes with Antibacterial Activity
Qian and Sun (2019) synthesized Mn(III) complexes derived from N,N-Dimethyl-1,4-butanediamine dihydrochloride, demonstrating their antibacterial activities. This illustrates the compound's relevance in the development of new antibacterial agents (Qian & Sun, 2019).
5. Organic Chemical Intermediate in Industrial Applications
Meng et al. (2013) discussed the synthesis of N,N-Dimethyl-1,3-propanediamine, a related compound, emphasizing its importance as an organic chemical intermediate in various industries. This research highlights the broader industrial relevance of similar compounds (Meng, Deng, Li, & Du, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
N',N'-dimethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-8(2)6-4-3-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVZHPASWWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680547 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1,4-butanediamine dihydrochloride | |
CAS RN |
65592-37-2 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)






